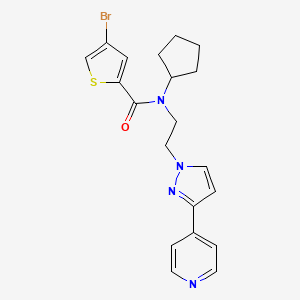
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C14H8Cl2N2OS . It is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure consisting of the fusion of benzene and thiazole .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, under amide coupling conditions, the synthesis can begin with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic acids .Molecular Structure Analysis
The molecular structure of “4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” is characterized by the presence of a benzothiazole ring, which is a bicyclic compound consisting of the fusion of a benzene ring and a thiazole ring . The compound also contains two chlorine atoms and an amide group .Aplicaciones Científicas De Investigación
Anti-Tubercular Compounds
Benzothiazole derivatives, including “4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide”, have been synthesized and studied for their potential as anti-tubercular compounds . These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis . The inhibitory concentrations of these newly synthesized molecules were found to be better than standard reference drugs .
Synthetic Developments
The synthesis of benzothiazole derivatives, including “4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide”, has been achieved through various synthetic pathways . These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Mechanism of Resistance
Studies have also incorporated the mechanism of resistance of anti-TB drugs, providing valuable insights into the development of new benzothiazole derivatives .
Structure-Activity Relationships
The structure-activity relationships of new benzothiazole derivatives have been discussed, along with the molecular docking studies of selected compounds . This research is aimed at finding a potent inhibitor with enhanced anti-tubercular activity .
Drug Design and Synthesis
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to “4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide”, have been designed, synthesized, and evaluated for their anti-tubercular activity .
Cytotoxicity Studies
Most active compounds, including “4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide”, have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells . The results indicate that these compounds are non-toxic to human cells .
Direcciones Futuras
The future directions for research on “4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide” and similar compounds could include further exploration of their anti-tubercular activity and the development of more effective synthetic pathways . Additionally, more research could be conducted to understand their mechanism of action and to evaluate their safety and potential hazards.
Propiedades
IUPAC Name |
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNADPWLMHDXFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2653630.png)
![3-(4-Chlorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2653632.png)




![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2653641.png)




![2-Methyl-6-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridazin-3-one](/img/structure/B2653648.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2653650.png)